![molecular formula C8H13NSi B092606 3-(Trimethylsilyl)pyridine CAS No. 17379-37-2](/img/structure/B92606.png)
3-(Trimethylsilyl)pyridine
Overview
Description
3-(Trimethylsilyl)pyridine is a chemical compound that is part of a broader class of silylated pyridines. These compounds are characterized by the presence of a trimethylsilyl group attached to the nitrogen-containing aromatic ring of pyridine. This modification often imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis and materials science.
Synthesis Analysis
The synthesis of this compound and related compounds can be achieved through various methods. For instance, the reductive disilylation of pyridine derivatives can afford 1,4-disilyl-1,4-dihydropyridines, which upon further reactions can lead to silylated pyridines . Additionally, the use of (trimethylsilylmethyl)amines in combination with formaldehyde and an alcohol can lead to the formation of pyrrolidine derivatives, which are structurally related to the silylpyridines . These methods highlight the versatility and the synthetic utility of trimethylsilyl groups in constructing complex nitrogen-containing structures.
Molecular Structure Analysis
The molecular structure of silylated pyridines can be quite complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, (6-trimethylsilylpyridine-2-selenolato)silver(I), has been determined, revealing a distorted octahedral geometry around the silver atoms . Such detailed structural information is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Silylated pyridines undergo a variety of chemical reactions. For instance, 2-trimethylsilylpyridine reacts with water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . The solvolysis of these compounds is influenced by the solvent and the position of the silyl group on the pyridine ring. Furthermore, the reaction of 2-(trimethylsilyl)pyridine with palladium(II) acetate leads to the formation of cyclopalladated complexes, which exhibit dynamic behavior in their nuclear magnetic resonance (NMR) spectra . These reactions demonstrate the reactivity of the silicon atom in the trimethylsilyl group when attached to a pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the trimethylsilyl group. The presence of this group can affect the compound's solubility, boiling point, and stability. For example, the solvolysis of 2-trimethylsilylpyridine by alcohols and water is indicative of its reactivity and the influence of the silyl group on the rate of reaction . The steric and electronic effects of the trimethylsilyl group also play a role in the stability and reactivity of the resulting complexes and reaction intermediates .
Scientific Research Applications
Mass Spectrometry : Pyridine-2-, -3-, and -4-amidoxime and their O-trimethylsilyl derivatives were investigated in a study focusing on their mass spectra. This research is significant for understanding the fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).
Chromatography : In gas-liquid chromatography, bis(trimethylsilyl)acetamide was used to silylate lipolysates, allowing direct injection of the pyridine solution containing the sample and silylating agent onto the column. This method bypasses the need for converting free fatty acids to methyl esters before silylation (Tallent & Kleiman, 1968).
Chemical Synthesis : A study detailed the one-pot synthesis of nitrogen-containing polycyclic delta-lactones by double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines, leading to bicyclic nitrogen-containing lactones (Rudler, Denise, Parlier & Daran, 2002).
Molecular Structure Analysis : The synthesis and molecular structures of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines were studied, revealing insights into the bending of substituents towards the nitrogen heteroatom and confirming this is an intrinsic property of the heteroarene skeleton (Riedmiller, Jockisch & Schmidbaur, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
3-(Trimethylsilyl)pyridine is a pyridine derivative
Mode of Action
The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .
properties
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
Record name | 3-(Trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17379-37-2 | |
Record name | 3-(Trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?
A1: this compound acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.
Q2: How does this compound behave as a ligand in coordination chemistry?
A2: this compound, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.
Q3: Can you provide examples of metal complexes synthesized using this compound and its derivatives?
A3: Several rhenium thiolate complexes have been synthesized using this compound and its derivatives. [] Some examples include:
- [ReO(C8H12NSiS)3]: This complex features three this compound-2-thiolate ligands coordinated to a rhenium oxo center. []
- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []
Q4: What are the analytical techniques used to characterize this compound and its metal complexes?
A4: Various spectroscopic and analytical techniques are employed to characterize this compound and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []
- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []
- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []
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